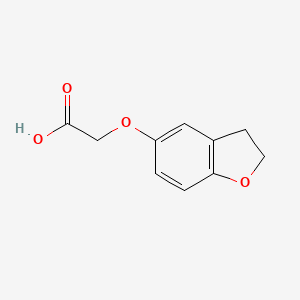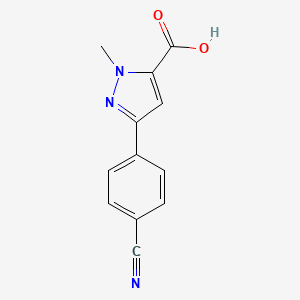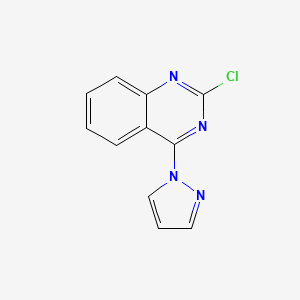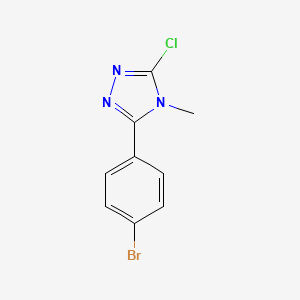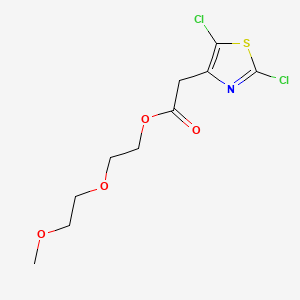
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2,5-dichloro-1,3-thiazol-4-yl)acetic acid with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to facilitate esterification .
Análisis De Reacciones Químicas
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazoles .
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate include other thiazole derivatives such as:
2-(2,5-Dichloro-1,3-thiazol-4-yl)acetic acid: The parent compound used in the synthesis.
2-(2-Methoxyethoxy)ethanol: Another building block used in the synthesis.
Thiazole: The core structure shared by these compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propiedades
Fórmula molecular |
C10H13Cl2NO4S |
|---|---|
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-15-2-3-16-4-5-17-8(14)6-7-9(11)18-10(12)13-7/h2-6H2,1H3 |
Clave InChI |
WHWWYKNAWXTGMZ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC(=O)CC1=C(SC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


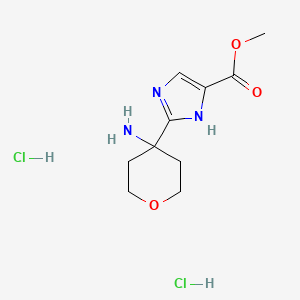
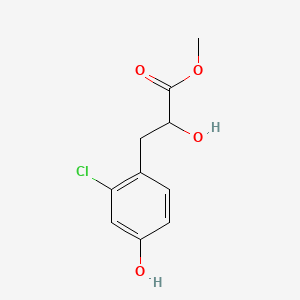
amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
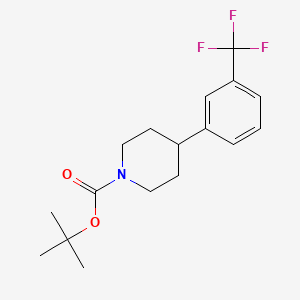
![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)

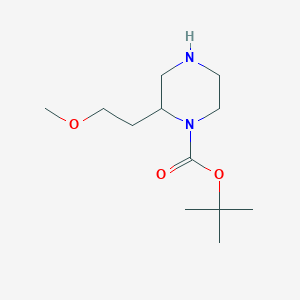
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
